molecular formula C16H20N2O B2882404 1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-49-1

1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2882404
CAS No.: 1087611-49-1
M. Wt: 256.349
InChI Key: UNYRTRUPCCFNCT-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a dimethylamino-substituted phenyl ring at the 1-position and three methyl groups at the 2-, 4-, and 5-positions of the pyrrole core. This compound’s structure suggests applications in organic synthesis, materials science, and medicinal chemistry, particularly due to the electron-donating dimethylamino group, which may influence solvatochromic behavior or biological activity .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11-12(2)18(13(3)16(11)10-19)15-8-6-14(7-9-15)17(4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYRTRUPCCFNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 1087611-49-1, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure includes a dimethylamino group and a pyrrole ring, which are known to influence various biological properties.

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.34 g/mol
  • Structure : The compound features a pyrrole ring substituted with a dimethylamino group and an aldehyde functional group, which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize relevant findings from various studies.

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. In particular:

  • Mechanism : Pyrrole compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Case Studies :
    • A study demonstrated that certain pyrrole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested using the agar disc-diffusion method .
    • Compounds derived from similar structures have been noted to possess antifungal properties as well .

Anticancer Activity

The potential of this compound as an anticancer agent is supported by several studies:

  • Inhibition of Cancer Cell Growth : Similar pyrrole derivatives have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. For instance, compounds with structural similarities demonstrated growth inhibition in cell lines such as HCT-116 and SW-620 .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to reduced tumor growth in vivo .

Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects:

  • Inflammation Models : In vitro studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production in response to inflammatory stimuli .

Research Findings Summary Table

Activity Target Organism/Cell Line Methodology Key Findings
AntimicrobialStaphylococcus aureusAgar disc-diffusionSignificant antibacterial activity observed
Escherichia coliAgar disc-diffusionEffective against multiple strains
AnticancerHCT-116 (Colon cancer)Cell viability assaysInhibition of cell proliferation
SW-620 (Colon cancer)Cell viability assaysDemonstrated growth inhibition
Anti-inflammatoryVarious inflammatory modelsCytokine assaysReduction in cytokine levels

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

a. 1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

  • Structural Difference: Replaces the 4-(dimethylamino)phenyl group with a furan-2-ylmethyl substituent.
  • This substitution may reduce electron-donating capacity, affecting applications in charge-transfer systems or catalysis .

b. 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7)

  • Structural Difference : Features an isopropylphenyl group at the 1-position and lacks the 4-methyl group on the pyrrole ring.
  • Impact : The isopropyl group increases steric bulk and lipophilicity, which could enhance membrane permeability in drug design. The reduced methyl substitution on the pyrrole core may lower ring stability or alter π-π stacking interactions in crystalline phases .

c. N-Substituted Pyrazoline Carbaldehydes (e.g., Compounds 1–4 in )

  • Structural Difference : Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrole (one nitrogen).
  • Impact : Pyrazolines exhibit distinct reactivity, such as enhanced hydrogen-bonding capacity due to the NH group. Their carbaldehyde derivatives are often used in pharmaceutical intermediates, whereas pyrrole carbaldehydes may prioritize electronic conjugation for materials science applications .
Physicochemical Properties
Compound Key Substituents LogP* Solvatochromic Behavior Applications
Target Compound 4-(Dimethylamino)phenyl, 2,4,5-Me 3.2† Moderate polarity sensitivity Organic electronics, sensors
1-(Furan-2-ylmethyl)-... () Furan-2-ylmethyl 2.8† Likely less pronounced Catalysis, agrochemicals
1-(4-Isopropylphenyl)-... () 4-Isopropylphenyl 4.1† Not reported Drug candidates (lipophilic)
Pyrazoline Carbaldehydes () Fluorophenyl, bromophenyl 2.5–3.5 Not studied Pharmaceuticals, crystallography

*Estimated LogP values based on substituent contributions.
†Calculated using fragment-based methods (e.g., Crippen’s method).

  • However, it is less polarizable than betaine dyes like Reichardt’s dye, which are benchmark solvatochromic indicators .
Pharmaceutical Relevance
  • However, the pyrrole-carbaldehyde scaffold differs from phenolic drug cores, likely reducing direct pharmacological overlap .
  • Comparison to Patent Compounds (): Pfizer’s urea derivative with a dimethylaminopiperidine group highlights the utility of dimethylamino motifs in enhancing solubility or target binding. The target compound’s pyrrole core may instead prioritize metabolic stability over rapid systemic absorption .

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